molecular formula C19H18O5 B1351968 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 554430-78-3

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B1351968
M. Wt: 326.3 g/mol
InChI Key: RGCPUTRSDLUGLQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, also known as 3-MMC, is a synthetic molecule that has recently gained popularity in the scientific research community. This molecule is a derivative of the phenylpropanoid family and is structurally related to the psychostimulant drug methylenedioxymethamphetamine (MDMA). 3-MMC has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Molecular Characterization and Biological Activity

Studies on structurally related compounds, such as 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, have explored their potential as selective COX-2 inhibitors, highlighting their importance in medicinal chemistry for developing new therapeutic agents. These studies involve detailed molecular characterization and biological activity assessments, providing a foundation for understanding the interactions at a molecular level (Kamal Rullah et al., 2015).

Crystal Structure Analysis

Crystallographic studies offer insights into the molecular structure of chromenone compounds, aiding in the understanding of their physical and chemical properties. For instance, the crystal structure analysis of compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals details about molecular conformations, which are crucial for the design of molecules with desired properties (I. Manolov et al., 2008).

Synthesis and Complexation Studies

Research on chromenone derivatives extends into the synthesis of novel compounds and their potential applications. For example, studies on the synthesis and complexation of chromenone crown ethers highlight the versatility of these compounds in forming complex structures with potential applications in chemical sensing, separation processes, and as intermediates in organic synthesis (C. Gündüz et al., 2006).

Antimicrobial and Antioxidant Activities

Chromenone derivatives have been evaluated for their antimicrobial and antioxidant activities, which are essential for developing new pharmaceuticals and food preservatives. The structural modifications on the chromenone core can significantly influence these activities, providing valuable insights into structure-activity relationships (Devender Mandala et al., 2013).

Photophysical Properties

Some chromenone compounds exhibit photophysical properties, such as photochromism, making them interesting for materials science research. These properties can be harnessed in the development of optical materials, sensors, and molecular switches (J. Hobley et al., 2000).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-11-14-7-5-13(22-3)10-17(14)24-19(20)18(11)15-8-6-12(21-2)9-16(15)23-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPUTRSDLUGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406609
Record name 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

CAS RN

554430-78-3
Record name 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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